2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile
Description
2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a compound that features a 1,2,3-triazole ring, a pyrrolidine ring, and a benzonitrile group
Properties
IUPAC Name |
2-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c14-9-11-3-1-2-4-13(11)21(19,20)17-7-5-12(10-17)18-8-6-15-16-18/h1-4,6,8,12H,5,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZBZCSTPHXGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves a multi-step process. . The general steps are as follows:
Formation of the Azide Intermediate: The starting material, often a halogenated benzene derivative, is converted to an azide through nucleophilic substitution with sodium azide.
Cycloaddition Reaction: The azide intermediate reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Sulfonylation: The triazole-containing intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Pyrrolidine Introduction: Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for the click reaction and sulfonylation steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.
Substitution: The benzonitrile group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution, while electrophilic substitution can be achieved using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its biological activity, making it a potential candidate for drug development. It can be used in the design of inhibitors for enzymes or receptors involved in diseases.
Materials Science: The compound can be used in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability or conductivity.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile depends on its specific application. In medicinal chemistry, the triazole ring can interact with biological targets such as enzymes or receptors, inhibiting their activity . The sulfonyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds or electrostatic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-4-carboxylic acid and 1,2,3-triazole-5-thiol share the triazole ring and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and N-methylpyrrolidine are structurally similar and have applications in medicinal chemistry and materials science.
Uniqueness
The uniqueness of 2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile lies in the combination of its functional groups, which confer a unique set of chemical and biological properties. The presence of the triazole ring, pyrrolidine ring, and sulfonyl group allows for diverse interactions with biological targets and makes it a versatile building block for various applications.
Biological Activity
2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a compound of interest in medicinal chemistry due to its unique structural features, which include a triazole ring, a pyrrolidine moiety, and a sulfonamide functional group. These components contribute to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Chemical Formula: CHNOS
| Component | Structure |
|---|---|
| Triazole Ring | Five-membered ring containing three nitrogen atoms |
| Pyrrolidine Moiety | Five-membered saturated ring containing one nitrogen atom |
| Sulfonamide Group | Functional group containing sulfur and oxygen |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, while the pyrrolidine enhances binding affinity. The sulfonamide group may also play a crucial role in enzyme inhibition by mimicking substrate molecules.
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the growth of various bacteria and fungi. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
Studies indicate that 2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile may have anticancer properties. Its structural components allow it to interact with cancer cell receptors and inhibit proliferation. For example, triazole-containing compounds have been reported to induce apoptosis in cancer cells through various pathways.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. The sulfonamide group is particularly known for its ability to inhibit carbonic anhydrase, an enzyme involved in numerous physiological processes. The inhibition of this enzyme can lead to therapeutic effects in conditions such as glaucoma and edema.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole derivatives. The results indicated that compounds similar to 2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile exhibited effective inhibition against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL .
Study 2: Anticancer Properties
In another investigation focusing on the anticancer effects of triazole derivatives, it was found that certain analogs induced significant apoptosis in A431 human epidermoid carcinoma cells. The IC50 values were reported at concentrations as low as 10 µM for some derivatives . This suggests a promising avenue for further development in cancer therapeutics.
Study 3: Enzyme Inhibition
A recent study explored the inhibition of carbonic anhydrase by novel sulfonamide derivatives. The findings revealed that compounds featuring similar structures to 2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile achieved competitive inhibition with Ki values in the micromolar range . This highlights the compound's potential applicability in treating conditions related to carbonic anhydrase dysfunction.
Q & A
What strategies are recommended for optimizing the synthesis of 2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile to enhance yield and purity?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, with key steps including the formation of the triazole ring (via copper-catalyzed azide-alkyne cycloaddition, CuAAC) and sulfonation. Critical optimization strategies include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or pyridine improve reaction efficiency for sulfonation and cycloaddition steps .
- Temperature control : Maintaining 60–80°C during CuAAC ensures regioselective 1,4-triazole formation .
- Catalyst loading : Copper sulfate (0.2–0.5 equiv) with sodium ascorbate as a reducing agent minimizes side reactions .
- Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) or recrystallization isolates the product with >95% purity .
- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and intermediate purity .
What advanced techniques are essential for characterizing the molecular structure of 2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile?
Methodological Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon connectivity. For example, the benzonitrile group shows a sharp singlet at ~7.8 ppm for aromatic protons .
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves stereochemistry and bond angles, particularly for the pyrrolidine and triazole moieties .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., exact mass ~363.08 g/mol) .
- IR spectroscopy : Stretching frequencies for sulfonyl (1150–1250 cm⁻¹) and nitrile (2220–2260 cm⁻¹) groups confirm functionalization .
How can researchers investigate the biological activity and mechanism of action of this compound?
Methodological Answer:
To study biological activity (e.g., antimicrobial or enzyme inhibition):
- In vitro assays : Screen against target enzymes (e.g., bacterial tyrosinase) using spectrophotometric methods to measure IC₅₀ values .
- Molecular docking : Tools like AutoDock Vina predict binding affinities to proteins (e.g., TEAD1 transcription factor) by analyzing triazole-pyrrolidine interactions .
- Signaling pathway analysis : Western blotting or qPCR evaluates downstream effects on pathways like MAPK/ERK .
- Cellular uptake studies : Fluorescence tagging (e.g., with BODIPY) quantifies intracellular accumulation in cancer cell lines .
How should researchers resolve discrepancies between crystallographic data and computational models for this compound?
Methodological Answer:
Discrepancies often arise from dynamic molecular conformations or refinement errors:
- Refinement validation : Re-analyze X-ray data using SHELXL with updated restraints for bond lengths/angles, especially for the sulfonyl and triazole groups .
- Cross-validation : Compare experimental NMR data (e.g., NOESY for spatial proximity) with computational geometry optimization (DFT at B3LYP/6-31G* level) .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent to assess conformational flexibility and identify dominant poses .
What computational approaches are effective for structure-activity relationship (SAR) studies of derivatives?
Methodological Answer:
SAR studies leverage:
- Quantum mechanical calculations : DFT (e.g., Gaussian 16) computes electrostatic potentials to guide substitutions on the benzonitrile or pyrrolidine rings .
- Pharmacophore modeling : MOE or Schrödinger identifies critical features (e.g., hydrogen-bond acceptors at the triazole group) for activity .
- ADMET prediction : SwissADME predicts bioavailability and toxicity for analogs, prioritizing candidates with optimal LogP (2–4) and low CYP inhibition .
How can regioselectivity in triazole ring formation be ensured during synthesis?
Methodological Answer:
Regioselective 1,4-triazole formation is achieved via:
- Catalyst choice : Copper(I) catalysts (e.g., CuI or CuSO₄/ascorbate) exclusively yield 1,4-triazoles, unlike ruthenium-based systems that produce 1,5-isomers .
- Azide-alkyne stoichiometry : A 1:1 molar ratio minimizes side products. Excess alkyne leads to diyne byproducts .
- Microwave-assisted synthesis : Short reaction times (10–15 min at 100°C) suppress equilibration to undesired regioisomers .
What methodologies assess the compound’s stability under varying physiological conditions?
Methodological Answer:
Stability studies involve:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal analysis : TGA/DSC determines melting points and decomposition temperatures (>200°C indicates suitability for high-temperature applications) .
- Light exposure testing : UV-vis spectroscopy tracks photodegradation kinetics under UVA/UVB light .
How can researchers design analogs with improved pharmacokinetic properties?
Methodological Answer:
Design strategies include:
- Bioisosteric replacement : Substitute the benzonitrile with a carboxylic acid (improves solubility) or trifluoromethyl group (enhances metabolic stability) .
- Prodrug synthesis : Conjugate the pyrrolidine nitrogen with a phosphate ester for controlled release in vivo .
- Salt formation : Hydrochloride salts improve crystallinity and oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
